N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide
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Overview
Description
N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their significant roles in various chemical and biological processes due to their unique structural properties. The presence of bipyridine moieties in the structure allows for strong coordination with metal centers, making them valuable in fields such as catalysis, materials science, and medicinal chemistry .
Mechanism of Action
Target of Action
Pyridine-based compounds have been noted for their significant clinical diversity and have been incorporated in a diverse range of drug candidates
Mode of Action
Pyridine-based compounds are known to activate certain kinds of Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . More detailed studies are required to understand the exact mode of action of this compound.
Biochemical Pathways
Pyridine-based compounds are known to be involved in numerous oxidation–reduction processes
Result of Action
Pyridine-based compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide typically involves the coupling of bipyridine derivatives with pyridine carboxamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated pyridine carboxamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, alternative methods such as electrochemical synthesis and the use of heterogeneous catalysts are being explored to improve the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines. Substitution reactions can lead to various functionalized bipyridine derivatives .
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry and catalysis.
4,4’-Bipyridine: Another bipyridine derivative with similar applications but different structural properties.
Nicotinamide: A compound with a similar amide functional group but different biological activity and applications.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide is unique due to its specific structural arrangement, which allows for versatile coordination with metal ions and a wide range of chemical reactivity. Its ability to act as both a ligand and a functional molecule in various applications sets it apart from other bipyridine derivatives .
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-6-2-8-19-11-15)21-12-14-5-3-9-20-16(14)13-4-1-7-18-10-13/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXRMSOFCINRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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